molecular formula C16H18ClO3P B3370931 Bis(3,5-dimethylphenyl) phosphorochloridate CAS No. 58377-73-4

Bis(3,5-dimethylphenyl) phosphorochloridate

Cat. No.: B3370931
CAS No.: 58377-73-4
M. Wt: 324.74 g/mol
InChI Key: VYHGCXOQLBEEJN-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl) phosphorochloridate is an organophosphorus compound with the molecular formula C16H18ClO3P It is known for its unique chemical structure, which includes two 3,5-dimethylphenyl groups attached to a phosphorochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl) phosphorochloridate typically involves the reaction of 3,5-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C8H10O+POCl3(C8H9O)2PCl+HCl2 \text{C}_8\text{H}_{10}\text{O} + \text{POCl}_3 \rightarrow (\text{C}_8\text{H}_9\text{O})_2\text{PCl} + \text{HCl} 2C8​H10​O+POCl3​→(C8​H9​O)2​PCl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl) phosphorochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphorochloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form Bis(3,5-dimethylphenyl) phosphate and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: Bases like pyridine or triethylamine may be used to catalyze the reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, or phosphorates.

    Hydrolysis Products: Bis(3,5-dimethylphenyl) phosphate and hydrochloric acid.

Scientific Research Applications

Bis(3,5-dimethylphenyl) phosphorochloridate has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylphenyl) phosphorochloridate involves the reactivity of the phosphorochloridate group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes or receptors, depending on the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl) phosphorochloridate
  • Bis(2,4-dimethylphenyl) phosphorochloridate
  • Bis(3,5-di-tert-butylphenyl) phosphorochloridate

Uniqueness

Bis(3,5-dimethylphenyl) phosphorochloridate is unique due to the presence of two 3,5-dimethylphenyl groups, which can influence its reactivity and the properties of the resulting derivatives. The steric and electronic effects of the 3,5-dimethylphenyl groups can lead to different reaction outcomes compared to similar compounds with other substituents.

Properties

IUPAC Name

1-[chloro-(3,5-dimethylphenoxy)phosphoryl]oxy-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClO3P/c1-11-5-12(2)8-15(7-11)19-21(17,18)20-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHGCXOQLBEEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289198
Record name bis(3,5-dimethylphenyl) phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58377-73-4
Record name NSC59794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(3,5-dimethylphenyl) phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3,5-DIMETHYLPHENYL) CHLOROPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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